molecular formula C15H16N2O2S2 B2614902 2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide CAS No. 2034471-92-4

2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide

Cat. No. B2614902
CAS RN: 2034471-92-4
M. Wt: 320.43
InChI Key: NSXUSYOPFOHEPL-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide, also known as MTTC, is a thiazolidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Novel thiazolidine derivatives, including compounds similar to 2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide, have been synthesized and shown to possess antimicrobial and antifungal activity against a range of bacteria and fungi. Specifically, some derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity against Candida albicans (Alhameed et al., 2019). Similar studies have reported the synthesis of various thiazolidine derivatives with potential antibacterial and antifungal properties, providing a basis for further exploration of these compounds in the context of drug development for infectious diseases (Ahmed, 2007), (Patel & Patel, 2010), (Patel et al., 2013), (Khalil et al., 2010).

Structural and Characterization Studies

Characterization and Activity

The structure and antimicrobial properties of thiazolidine derivatives have been extensively studied. Research shows that these compounds exhibit significant biological activity, including antibacterial and antifungal properties, with specific compounds showing promising results against particular bacterial strains (Vasu et al., 2005). Further studies have characterized these compounds using techniques like NMR, IR, and mass spectral data, highlighting their potential as antimicrobial agents (Talupur et al., 2021).

Molecular Docking and Activity Prediction

Molecular Docking Studies

Advanced studies have employed molecular docking techniques to predict the interaction of thiazolidine derivatives with target proteins, offering insights into their potential mechanism of action as antimicrobial agents. These studies provide a deeper understanding of the molecular basis of the biological activities of these compounds, paving the way for their potential therapeutic application (Desai et al., 2011), (Incerti et al., 2017), (Spoorthy et al., 2021).

properties

IUPAC Name

2-(3-methoxyphenyl)-N-thiophen-2-yl-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-19-12-5-2-4-11(10-12)14-17(7-9-21-14)15(18)16-13-6-3-8-20-13/h2-6,8,10,14H,7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXUSYOPFOHEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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